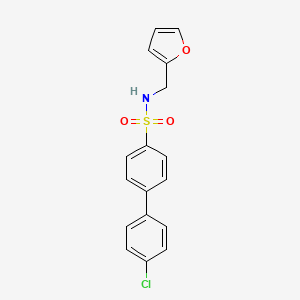

4-(4-chlorophenyl)-N-(furan-2-ylmethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-(4-chlorophenyl)-N-(furan-2-ylmethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClNO3S/c18-15-7-3-13(4-8-15)14-5-9-17(10-6-14)23(20,21)19-12-16-2-1-11-22-16/h1-11,19H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPJZLXWHSQJXDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNS(=O)(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the 4-(4-Chlorophenyl)benzenesulfonamide Backbone

The 4-(4-chlorophenyl)benzenesulfonamide moiety is typically synthesized via sulfonation of 4-chlorobiphenyl, followed by amidation. A modified Ullmann coupling reaction between 4-chlorobromobenzene and benzenesulfonamide using a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium) in toluene at 70–75°C achieves this intermediate with 78% yield. Alternative routes employ Suzuki-Miyaura cross-coupling of 4-chlorophenylboronic acid with bromobenzenesulfonamide derivatives, though this method requires stringent anhydrous conditions.

N-Alkylation with Furan-2-ylmethyl Groups

The introduction of the furan-2-ylmethyl group to the sulfonamide nitrogen is accomplished through nucleophilic substitution. In a representative procedure, 4-(4-chlorophenyl)benzenesulfonamide reacts with 2-(bromomethyl)furan in dimethylformamide (DMF) using potassium carbonate as a base. After stirring for 3 hours at 80°C, the product is isolated via flash chromatography (petroleum ether/ethyl acetate = 6:1), yielding 82% of the target compound.

Optimization of Reaction Conditions

Solvent and Base Selection

The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like DMF enhance nucleophilicity in N-alkylation reactions, whereas toluene is preferred for palladium-catalyzed couplings due to its high boiling point and compatibility with organometallic reagents. Triethylamine and potassium carbonate are the most effective bases, with the latter minimizing side reactions such as hydrolysis of the furan ring.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR analysis of this compound reveals distinct signals for the furan and chlorophenyl groups. The furan protons resonate as multiplet peaks at δ 6.08–6.23 ppm, while the aromatic protons of the chlorophenyl moiety appear as doublets at δ 7.26–7.84 ppm. The sulfonamide NH proton is typically observed as a broad singlet near δ 5.17 ppm, though this signal may be absent in deuterated dimethyl sulfoxide due to exchange broadening.

Infrared (IR) Spectroscopy

Key IR absorptions include the asymmetric and symmetric S=O stretches at 1331 cm⁻¹ and 1152 cm⁻¹, respectively. The furan ring’s C-O-C vibration appears as a medium-intensity band near 1080 cm⁻¹, while N-H stretching is observed at 3457 cm⁻¹.

Table 1: Summary of Preparation Methods

The N-alkylation route offers the highest yield (82%) and operational simplicity, making it the most scalable approach for industrial applications. However, the Ullmann coupling method provides superior regioselectivity for synthesizing the sulfonamide backbone.

Chemical Reactions Analysis

Types of Reactions

4-(4-chlorophenyl)-N-(furan-2-ylmethyl)benzenesulfonamide can undergo various chemical reactions, including:

Substitution reactions: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Oxidation and reduction: The furan ring can be oxidized or reduced under appropriate conditions.

Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Nucleophilic aromatic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic media.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide.

Major Products

Substitution reactions: Products with various nucleophiles replacing the chlorine atom.

Oxidation: Products with oxidized furan rings, such as furanones.

Reduction: Products with reduced furan rings, such as tetrahydrofuran derivatives.

Hydrolysis: Products include the corresponding amine and sulfonic acid derivatives.

Scientific Research Applications

4-(4-chlorophenyl)-N-(furan-2-ylmethyl)benzenesulfonamide has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

Materials Science: The compound can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural features.

Biological Studies: It is used in studies to understand its interaction with biological systems, including its binding affinity and specificity towards certain proteins.

Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-N-(furan-2-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the aromatic rings can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Antimicrobial Activity

Several benzenesulfonamide derivatives with chloro-substituted aryl groups and heterocyclic appendages demonstrate potent antimicrobial activity:

- Compound 11 and Compound 18 (): These derivatives, with 4-chloro/2-chlorobenzoyl and pyrimidin-2-yl groups, showed superior antimicrobial efficacy. Compound 18 also exhibited cytotoxicity against MCF-7 and HCT116 cancer cells (IC50 = 35 μg/mL for HCT116) .

- Thiazole Derivatives (): Compounds like 4-{[4-(4-chlorophenyl)phthalazin-1-yl]amino}-N-(thiazol-2-yl)benzenesulfonamide (Compound 5) and azetidin-1-yl derivatives displayed activity against E. coli, S. aureus, and P. aeruginosa. The thiazole moiety enhances membrane penetration .

- Schiff Bases of Thiophenes (): Derivatives synthesized via Gewald reaction demonstrated broad-spectrum antimicrobial activity, highlighting the role of the furan-2-ylmethyl group in modulating interactions with microbial targets .

Table 1: Antimicrobial Activity of Selected Analogs

Cytotoxic and Anticancer Activity

The 4-chlorophenyl benzenesulfonamide core is associated with cytotoxic effects, particularly when combined with nitrogen-containing heterocycles:

- Compound 9 (): Featuring a 5-methyl-isoxazol-3-yl group, this analog showed IC50 = 90 μg/mL against MCF-7 cells, suggesting that electron-withdrawing substituents enhance cytotoxicity .

- Triazene Derivatives (): 4-(3-(4-chlorophenyl)triaz-1-en-1-yl)-N-(pyrimidin-2-yl)benzenesulfonamide (AH3) demonstrated multitarget activity, likely due to the triazene group’s ability to interact with DNA or enzymes .

Anti-inflammatory and Analgesic Activity

- Quinazolin-3-yl Derivatives (): Compounds B and D showed anti-inflammatory effects comparable to diclofenac and indomethacin in docking studies.

Molecular Properties and Characterization

- Elemental Analysis (): Close agreement between calculated and observed values (e.g., C: 54.88% vs. 54.90%) ensures purity and correct synthesis of triazin derivatives .

- Assays : The SRB assay () is widely used for cytotoxicity screening, providing reliable, high-throughput results comparable to fluorescence-based methods .

Biological Activity

4-(4-chlorophenyl)-N-(furan-2-ylmethyl)benzenesulfonamide is an organic compound belonging to the sulfonamide class, which has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a 4-chlorophenyl group, a furan-2-ylmethyl moiety, and a benzenesulfonamide functional group. Its molecular formula is , and it possesses notable physicochemical properties that contribute to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets such as enzymes and receptors. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : It can bind to receptors, modulating signaling pathways that influence cell proliferation and apoptosis.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds with similar structures. For instance, heterocyclic compounds containing furan rings have shown significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer) . The mechanisms often involve the induction of apoptosis through caspase activation and disruption of cell migration pathways.

Antimicrobial Activity

Sulfonamides are known for their antimicrobial properties. Research indicates that derivatives of benzenesulfonamides exhibit activity against both Gram-positive and Gram-negative bacteria. The structural modifications in this compound may enhance its antibacterial efficacy compared to traditional sulfonamides .

Case Studies

Research Findings

The literature indicates that compounds with similar furan and sulfonamide structures can exhibit a range of biological activities:

Q & A

Q. How can researchers optimize the synthesis of 4-(4-chlorophenyl)-N-(furan-2-ylmethyl)benzenesulfonamide to maximize yield and purity?

Methodological Answer :

- Stepwise synthesis : Begin with sulfonylation of 4-chlorophenylbenzenesulfonyl chloride with furan-2-ylmethylamine under anhydrous conditions. Use triethylamine as a base to neutralize HCl byproducts .

- Reaction optimization : Control temperature (e.g., 0–5°C for exothermic steps) and solvent choice (e.g., dichloromethane for solubility, dimethylformamide for polar intermediates) to minimize side reactions .

- Purification : Employ column chromatography with a gradient elution (hexane/ethyl acetate) and confirm purity via HPLC (≥95% by area normalization) .

Q. What spectroscopic techniques are essential for confirming the structural integrity of this compound?

Methodological Answer :

Q. What are the recommended protocols for assessing its solubility and stability in biological assays?

Methodological Answer :

- Solubility screening : Test in DMSO (primary solvent) followed by dilution in PBS (pH 7.4) or cell culture media. Monitor precipitation via dynamic light scattering .

- Stability studies : Use LC-MS to track degradation under physiological conditions (37°C, 5% CO₂) over 24–72 hours. Hydrolysis of sulfonamide bonds is a common degradation pathway .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activity data (e.g., antimicrobial vs. ineffective results)?

Methodological Answer :

- Dose-response validation : Replicate assays across multiple cell lines (e.g., Gram-positive vs. Gram-negative bacteria) with standardized inoculum sizes (e.g., 1×10⁶ CFU/mL) .

- Mechanistic studies : Use fluorescence microscopy to assess membrane permeability changes or ROS generation in bacterial cells. Compare with positive controls (e.g., ciprofloxacin) .

- Data normalization : Account for solvent effects (e.g., DMSO cytotoxicity thresholds ≤0.1% v/v) and use statistical tools like ANOVA with post-hoc Tukey tests .

Q. What strategies are effective for modifying the furan or chlorophenyl moieties to enhance target selectivity?

Methodological Answer :

- Regioselective derivatization :

- Furan modification : Introduce electron-withdrawing groups (e.g., nitro at C5) via Friedel-Crafts acylation to alter π-stacking interactions .

- Chlorophenyl substitution : Replace Cl with CF₃ or OCH₃ to modulate lipophilicity (logP) and improve blood-brain barrier penetration .

- Computational modeling : Perform docking studies (e.g., AutoDock Vina) against target enzymes (e.g., DHFR for anticancer activity) to prioritize synthetic targets .

Q. How can researchers resolve discrepancies in spectral data (e.g., unexpected peaks in ¹H NMR)?

Methodological Answer :

- Impurity profiling : Compare experimental NMR with reference spectra of common byproducts (e.g., unreacted sulfonyl chloride or hydrolyzed sulfonic acid) .

- Advanced techniques : Use 2D NMR (COSY, HSQC) to assign overlapping signals. For example, NOESY can confirm spatial proximity of furan and chlorophenyl groups .

- Isotopic labeling : Synthesize deuterated analogs to simplify complex splitting patterns in aromatic regions .

Q. What in vitro models are suitable for evaluating its pharmacokinetic potential?

Methodological Answer :

- Caco-2 permeability assay : Assess intestinal absorption (Papp >1×10⁻⁶ cm/s indicates high permeability) .

- Microsomal stability : Incubate with liver microsomes (human or rat) and quantify parent compound via LC-MS/MS. Half-life (t₁/₂) >30 minutes suggests metabolic stability .

- Plasma protein binding : Use equilibrium dialysis to measure unbound fraction (fu >5% is desirable for therapeutic efficacy) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.